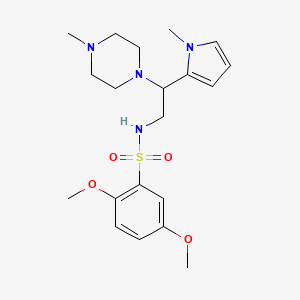
2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H30N4O4S and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 1049449-99-1) is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H30N4O4S, with a molecular weight of 422.5 g/mol. The structural characteristics include two methoxy groups and a sulfonamide moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1049449-99-1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and piperazine have been shown to inhibit tumor growth in various cancer cell lines. The compound under discussion may share similar mechanisms of action due to the presence of these functional groups.
- Cell Cycle Arrest : Compounds with sulfonamide groups have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Cell Proliferation : Studies suggest that similar compounds can inhibit cellular proliferation by affecting signaling pathways involved in cell growth.
Neuroprotective Effects
There is emerging evidence that some pyrrole-containing compounds exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The specific mechanisms may involve:
- Reduction of Oxidative Stress : By scavenging free radicals.
- Modulation of Neurotransmitter Levels : Influencing serotonin and dopamine pathways.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The compound's sulfonamide group may confer similar activities, potentially inhibiting bacterial growth through:
- Inhibition of Folate Synthesis : Competing with para-aminobenzoic acid (PABA), essential for bacterial growth.
Study 1: Anticancer Efficacy
A recent in vitro study investigated the effects of a related compound on MCF7 breast cancer cells. Results demonstrated a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of treatment, suggesting potential for further development as an anticancer agent.
Study 2: Neuroprotective Properties
In an animal model of Parkinson's disease, administration of a pyrrole derivative showed improved motor function and reduced neuronal loss in the substantia nigra, indicating neuroprotective effects that warrant further exploration.
Study 3: Antimicrobial Activity
A comparative study on various sulfonamides revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-22-10-12-24(13-11-22)18(17-6-5-9-23(17)2)15-21-29(25,26)20-14-16(27-3)7-8-19(20)28-4/h5-9,14,18,21H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFLASJTWZIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














